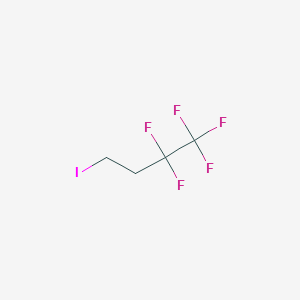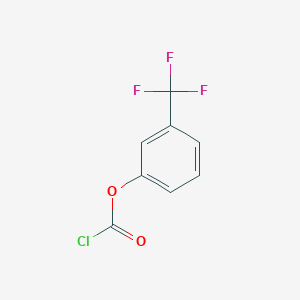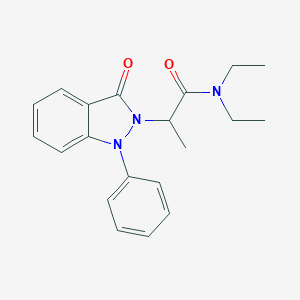
Trifluoroacetic Acid-13C
Overview
Description
Trifluoroacetic Acid-13C is a labeled version of trifluoroacetic acid, where the carbon atom in the carboxyl group is replaced with the carbon-13 isotope. This compound is widely used in various fields of scientific research due to its unique properties and applications in organic synthesis and analytical chemistry.
Scientific Research Applications
Trifluoroacetic Acid-13C has extensive applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for facilitating various chemical transformations such as rearrangements, deprotections, and condensations.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling.
Medicine: Utilized in the development of pharmaceuticals and in the study of drug metabolism.
Industry: Applied in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
Target of Action
Trifluoroacetic Acid-13C (TFA-13C) is a variant of Trifluoroacetic Acid (TFA) where one of the carbon atoms is the isotope Carbon-13 . It interacts with various biological molecules based on its acidic nature and the presence of the highly electronegative fluorine atoms .
Mode of Action
The mode of action of TFA-13C primarily involves its interaction with biological molecules. The presence of fluorine-19 atoms in TFA-13C can interact with carbon-13 atoms, both of which have a non-zero nuclear spin . This interaction can be observed using Nuclear Magnetic Resonance (NMR) spectroscopy, providing valuable information about the compound’s behavior in a biological system .
Biochemical Pathways
It’s known that tfa and its isotopic variants are used in the manufacturing process to release synthesized peptides from solid-phase resins . This suggests that TFA-13C may interact with peptide and protein structures, potentially affecting various biochemical pathways.
Result of Action
The interaction of tfa-13c with biological molecules can be monitored using nmr spectroscopy . This allows researchers to observe changes in molecular structures and potentially infer the effects of TFA-13C on cellular processes.
Action Environment
TFA-13C, like TFA, is a known and persistent pollutant in the environment . Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of TFA-13C. For example, TFA is resistant to degradation in the environment, which could also apply to TFA-13C
Safety and Hazards
Future Directions
Trifluoroacetate (TFA) is a persistent perfluorinated alkanoic acid anion that has many anthropogenic sources, with fluorocarbon refrigerants being a major one . After an initial burst of research in the late 1990s and early 2000s, research on this ubiquitous pollutant declined as atmospheric emissions of the precursor compounds grew rapidly . This suggests that more research is needed to understand the environmental impact of TFA.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoroacetic Acid-13C can be synthesized through the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reaction conditions typically involve the use of hydrogen fluoride as a fluorinating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetic Acid-13C undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetate salts.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Typical reaction conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving this compound include trifluoroacetate salts, trifluoroethanol, and various substituted derivatives .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic Acid: The non-labeled version of Trifluoroacetic Acid-13C.
Trichloroacetic Acid: Similar in structure but with chlorine atoms instead of fluorine.
Perfluoroacetic Acid: Another perfluorinated carboxylic acid with similar properties.
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. This labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.
Properties
IUPAC Name |
2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2/c3-2(4,5)1(6)7/h(H,6,7)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQVDTLACAAQTR-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302740 | |
| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.016 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2837-91-4 | |
| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2837-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroacetic-1-13C acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
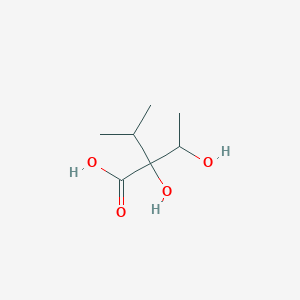
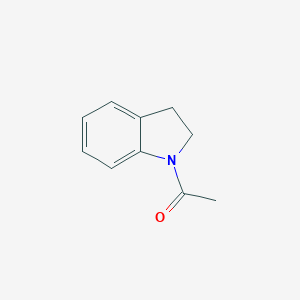



![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)
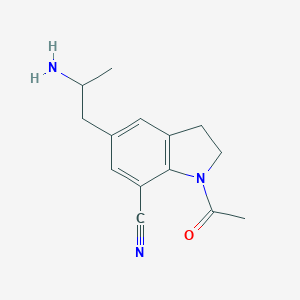

![2-[(4-Nitrophenyl)amino]ethanol](/img/structure/B31842.png)
